molecular formula C7H6IN3 B8053092 6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B8053092
M. Wt: 259.05 g/mol
InChI Key: XSDGXYHMBARMSF-UHFFFAOYSA-N
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Description

6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

The synthesis of 6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method involves a tandem reaction mechanism that includes transamidation, nucleophilic addition with nitrile, and subsequent condensation to yield the target compound . The reaction is typically carried out in dry toluene at 140°C, resulting in good-to-excellent yields .

Chemical Reactions Analysis

6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Condensation Reactions: The triazolopyridine ring can participate in condensation reactions with various reagents to form new heterocyclic compounds.

Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it can act as an inverse agonist for RORγt, an inhibitor of PHD-1, and inhibitors of JAK1 and JAK2 . These interactions lead to the modulation of various biological processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine can be compared with other similar compounds, such as:

The presence of both iodine and methyl groups in this compound makes it unique and potentially more versatile in its applications compared to its analogs.

Properties

IUPAC Name

6-iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c1-5-9-7-3-2-6(8)4-11(7)10-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDGXYHMBARMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=CC2=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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